molecular formula C14H20N2OS B2671155 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide CAS No. 402479-58-7

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide

Cat. No. B2671155
CAS RN: 402479-58-7
M. Wt: 264.39
InChI Key: KACNFZVGBYJJJR-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide (HEPP) is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine derivative that has been shown to have several interesting properties, including the ability to modulate certain receptors in the brain.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is not fully understood, but it is thought to act as a modulator of certain receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding. 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has also been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has been shown to have several interesting biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of certain neurological disorders such as Parkinson's disease. It has also been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have activity at several different receptor types. However, there are also some limitations to its use. For example, it has relatively low potency compared to other compounds that target the same receptors, which could make it less useful for certain types of experiments.

Future Directions

There are several potential future directions for research on 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide. One area of interest is the development of more potent derivatives of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide that could be used in experiments where higher potency is required. Another area of interest is the investigation of the therapeutic potential of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide and related compounds for the treatment of neurological disorders such as Parkinson's disease and depression. Finally, there is also interest in investigating the role of the sigma-1 receptor and the dopamine transporter in other physiological processes beyond the brain, such as in the immune system.

Synthesis Methods

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide can be synthesized using a relatively simple method that involves the reaction of 4-hydroxypiperidine with 2-phenylethylisothiocyanate. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.

Scientific Research Applications

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have activity at several different receptor types, including the sigma-1 receptor and the dopamine transporter. This makes it a potentially useful tool for investigating the function of these receptors in the brain.

properties

IUPAC Name

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c17-13-7-10-16(11-8-13)14(18)15-9-6-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACNFZVGBYJJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide

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